Cas no 3807-61-2 (1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid)

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole core substituted with a benzyl group at the 1-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the carboxylic acid group allows for further functionalization, enabling the synthesis of amides, esters, and other derivatives. The benzyl substituent enhances lipophilicity, potentially improving bioavailability in drug development. Its well-defined molecular architecture makes it a valuable building block for constructing complex heterocyclic frameworks in medicinal chemistry and material science.
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid structure
3807-61-2 structure
Product name:1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
CAS No:3807-61-2
MF:C14H15NO2
Molecular Weight:229.2744
MDL:MFCD03664121
CID:319136
PubChem ID:935740

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
    • 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid
    • 1H-Pyrrole-3-carboxylicacid, 2,5-dimethyl-1-(phenylmethyl)-
    • 2,5-dimethyl-1-(phenylmethyl)-1H-Pyrrole-3-carboxylic acid
    • 1-Benzyl-2,5-dimethyl-4-carboxy-pyrrol
    • 1-benzyl-2,5-dimethyl-pyrrole-3-carboxylic acid
    • AKOS000199036
    • CS-0212961
    • EN300-13493
    • 2,5-dimethyl-1-(phenylmethyl)pyrrole-3-carboxylic acid
    • 3807-61-2
    • BS-28257
    • CHEMBL1492538
    • 2,5-dimethyl-1-(phenylmethyl)-3-pyrrolecarboxylic acid
    • Z90664481
    • BDBM41732
    • cid_935740
    • SR-01000106152-2
    • FT-0722037
    • WAY-652436
    • SR-01000106152
    • HMS1377P01
    • ChemDiv2_003147
    • 1-BENZYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLICACID
    • SCHEMBL8304416
    • DTXSID20359067
    • MFCD03664121
    • SR-01000106152-1
    • 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, AldrichCPR
    • G58702
    • DA-27192
    • MDL: MFCD03664121
    • インチ: InChI=1S/C14H15NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17)
    • InChIKey: YBCBUHIBNNSACV-UHFFFAOYSA-N
    • SMILES: C(N1C(C)=CC(C(O)=O)=C1C)C1C=CC=CC=1

計算された属性

  • 精确分子量: 229.11000
  • 同位素质量: 228.102454
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 268
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.1
  • XLogP3: 2.6

じっけんとくせい

  • 密度みつど: 1.12
  • Boiling Point: 402.4°Cat760mmHg
  • フラッシュポイント: 197.2°C
  • PSA: 42.23000
  • LogP: 2.85140

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Security Information

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-13493-0.1g
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
3807-61-2 95%
0.1g
$208.0 2023-02-09
Chemenu
CM280832-1g
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
3807-61-2 95%
1g
$426 2021-08-18
abcr
AB315364-100 mg
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid; 95%
3807-61-2
100mg
€212.00 2023-06-21
TRC
B276313-10mg
1-Benzyl-2,5-dimethyl-1h-pyrrole-3-carboxylic Acid
3807-61-2
10mg
$ 64.00 2023-04-18
Enamine
EN300-13493-5.0g
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
3807-61-2 95%
5.0g
$1739.0 2023-02-09
abcr
AB315364-250 mg
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid; 95%
3807-61-2
250mg
€382.00 2023-06-21
Enamine
EN300-13493-0.05g
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
3807-61-2 95%
0.05g
$140.0 2023-02-09
Enamine
EN300-13493-1.0g
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
3807-61-2 95%
1.0g
$600.0 2023-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-273234-1 g
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid,
3807-61-2 ≥95%
1g
¥3,753.00 2023-07-11
Enamine
EN300-13493-0.5g
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
3807-61-2 95%
0.5g
$467.0 2023-02-09

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 関連文献

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acidに関する追加情報

1-Benzyl-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No 3807-61-2, commonly referred to as 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrole ring with a benzyl group and two methyl substituents. The pyrrole ring serves as the core framework, while the benzyl group and methyl substituents contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in drug discovery and development. Its structure allows for significant flexibility in modifying the molecule to enhance its bioavailability and efficacy. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, particularly in the context of anti-inflammatory and anti-cancer agents. The carboxylic acid group at position 3 of the pyrrole ring plays a crucial role in these applications, as it can be easily functionalized to create derivatives with enhanced pharmacological properties.

The synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves a series of well-established organic reactions. The process typically begins with the preparation of the pyrrole ring through cyclization reactions, followed by the introduction of substituents at specific positions. The benzyl group is introduced via nucleophilic aromatic substitution or other coupling reactions, while the methyl groups are added using alkylation techniques. These methods ensure high yields and purity, making the compound suitable for both academic research and industrial applications.

One of the most promising areas of research involving this compound is its application in materials science. The pyrrole ring provides a platform for creating conjugated systems that exhibit interesting electronic properties. By modifying the substituents on the ring, researchers can tailor the molecule's electronic characteristics for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The benzyl group further enhances these properties by increasing conjugation length and stability.

In addition to its chemical versatility, 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has shown potential in biological systems. Studies have demonstrated that this compound exhibits moderate anti-inflammatory activity, making it a candidate for further investigation in therapeutic applications. Its ability to interact with cellular receptors suggests that it could serve as a lead compound for developing novel drugs targeting inflammatory diseases.

Another intriguing aspect of this compound is its role in bioconjugation chemistry. The carboxylic acid group can be used to form amide bonds with various biomolecules, such as peptides and proteins. This property makes it an attractive tool for creating bioconjugates with enhanced functionality. For example, researchers have explored its use in creating targeted drug delivery systems that improve drug efficacy while minimizing side effects.

Recent advancements in computational chemistry have also shed light on the electronic structure of 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Quantum mechanical calculations reveal that the molecule exhibits significant electron delocalization across its conjugated system, which contributes to its stability and reactivity. These insights are valuable for designing derivatives with improved properties for specific applications.

In conclusion, 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure enables a wide range of chemical modifications, making it a valuable tool in drug discovery, materials science, and bioconjugation chemistry. As research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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Amadis Chemical Company Limited
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